molecular formula C21H19ClN4O4S2 B11384634 2-(benzylsulfonyl)-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloropyrimidine-4-carboxamide

2-(benzylsulfonyl)-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloropyrimidine-4-carboxamide

Cat. No.: B11384634
M. Wt: 491.0 g/mol
InChI Key: CMEXPMDYIGUNSR-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloropyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzylsulfonyl group, a carbamoyl-tetrahydro-benzothiophene moiety, and a chloropyrimidine carboxamide group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-(benzylsulfonyl)-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloropyrimidine-4-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzylsulfonyl and carbamoyl-tetrahydro-benzothiophene intermediates, followed by their coupling with the chloropyrimidine carboxamide. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: The carbamoyl group can be reduced to amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(benzylsulfonyl)-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloropyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloropyrimidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, 2-(benzylsulfonyl)-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloropyrimidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 3-fluorobenzoate
  • 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2,4-difluorobenzoate

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C21H19ClN4O4S2

Molecular Weight

491.0 g/mol

IUPAC Name

2-benzylsulfonyl-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloropyrimidine-4-carboxamide

InChI

InChI=1S/C21H19ClN4O4S2/c22-14-10-24-21(32(29,30)11-12-6-2-1-3-7-12)25-17(14)19(28)26-20-16(18(23)27)13-8-4-5-9-15(13)31-20/h1-3,6-7,10H,4-5,8-9,11H2,(H2,23,27)(H,26,28)

InChI Key

CMEXPMDYIGUNSR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC4=CC=CC=C4)C(=O)N

Origin of Product

United States

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